3-(Methylsulfanyl)heptan-4-one
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Overview
Description
3-(Methylsulfanyl)heptan-4-one is an organic compound characterized by a heptanone backbone with a methylsulfanyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfanyl)heptan-4-one typically involves the alkylthiomethylation of ketones. For instance, the condensation of heptan-4-one with formaldehyde and sodium methanethiolate can yield the desired product . The reaction is usually carried out in an alkaline medium to facilitate the formation of the methylsulfanyl group.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize readily available starting materials and optimize reaction conditions to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-(Methylsulfanyl)heptan-4-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted heptanones depending on the nucleophile used.
Scientific Research Applications
3-(Methylsulfanyl)heptan-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)heptan-4-one involves its interaction with various molecular targets. The methylsulfanyl group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity. The ketone group can form hydrogen bonds and interact with enzymes, affecting metabolic pathways .
Comparison with Similar Compounds
- 3-(Methylsulfanyl)butan-2-one
- 3-(Methylsulfanyl)pentan-2-one
- 3-(Methylsulfanyl)hexan-2-one
Comparison: 3-(Methylsulfanyl)heptan-4-one is unique due to its longer carbon chain, which can influence its physical properties and reactivity. Compared to its shorter-chain analogs, it may exhibit different solubility, boiling points, and interaction with biological systems .
Properties
CAS No. |
64549-15-1 |
---|---|
Molecular Formula |
C8H16OS |
Molecular Weight |
160.28 g/mol |
IUPAC Name |
3-methylsulfanylheptan-4-one |
InChI |
InChI=1S/C8H16OS/c1-4-6-7(9)8(5-2)10-3/h8H,4-6H2,1-3H3 |
InChI Key |
UCQCFEUSENBINY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(CC)SC |
Origin of Product |
United States |
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